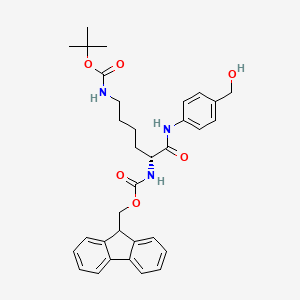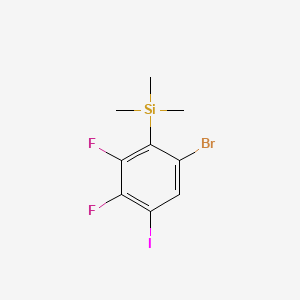
(6-Bromo-2,3-difluoro-4-iodophenyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-2,3-difluoro-4-iodophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H10BrF2ISi. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring, along with a trimethylsilyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the halogen atoms . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-2,3-difluoro-4-iodophenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include toluene, ethanol, and dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
(6-Bromo-2,3-difluoro-4-iodophenyl)trimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Can be used in the development of bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Bromo-2,3-difluoro-4-iodophenyl)trimethylsilane involves its ability to participate in various chemical reactions. The presence of multiple halogen atoms and a trimethylsilyl group allows it to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- (6-Bromo-2,3-difluoro-4-iodophenyl)methylsilane
- (6-Bromo-2,3-difluoro-4-iodophenyl)ethylsilane
- (6-Bromo-2,3-difluoro-4-iodophenyl)propylsilane
Uniqueness
The uniqueness of (6-Bromo-2,3-difluoro-4-iodophenyl)trimethylsilane lies in its specific combination of halogen atoms and the trimethylsilyl group. This combination provides unique reactivity and selectivity in chemical reactions, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C9H10BrF2ISi |
|---|---|
Molecular Weight |
391.07 g/mol |
IUPAC Name |
(6-bromo-2,3-difluoro-4-iodophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H10BrF2ISi/c1-14(2,3)9-5(10)4-6(13)7(11)8(9)12/h4H,1-3H3 |
InChI Key |
AALYJRSCSCDGDE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=C(C=C1Br)I)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,8aR)-5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]azepine-8a(1H)-carboxylic acid](/img/structure/B14032886.png)
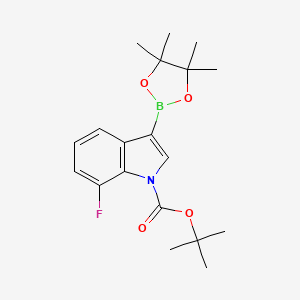
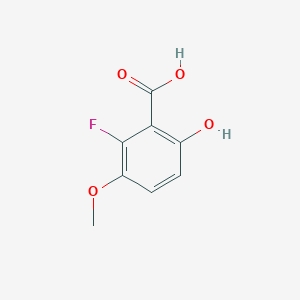
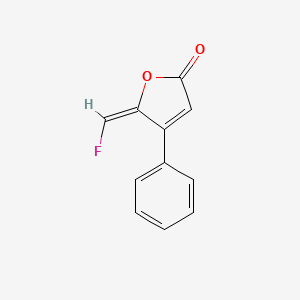
![3-Bromo-7-phenyldibenzo[b,d]furan](/img/structure/B14032901.png)
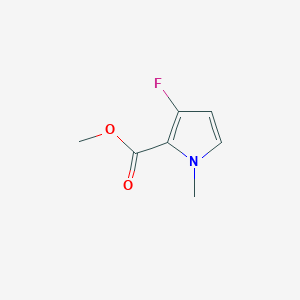
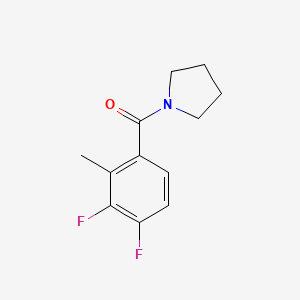
![8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL](/img/structure/B14032928.png)
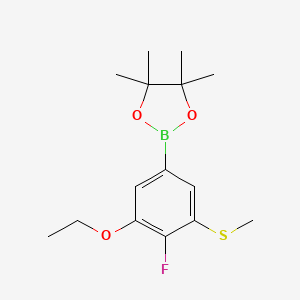

![4,5,5a,6,7,8-Hexahydro-3,5,6,6-tetramethylcyclopenta[c]pentalen-2(1H)-one](/img/structure/B14032946.png)


